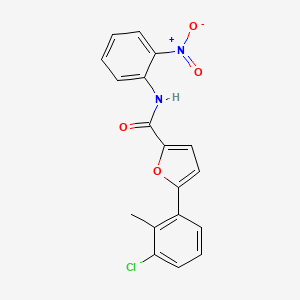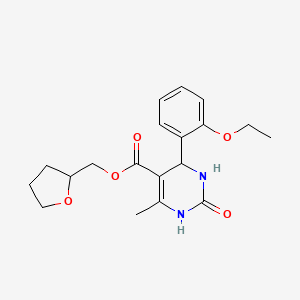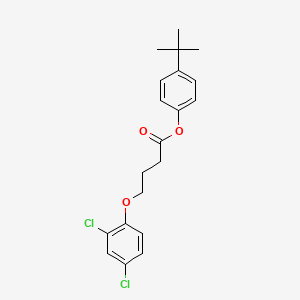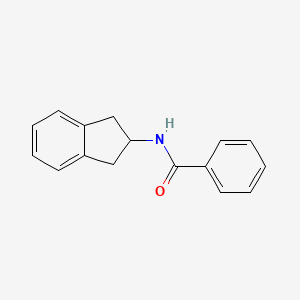
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been widely used in scientific research due to its unique properties. CNF is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been extensively used in scientific research to study the TRPA1 ion channel and its role in various physiological processes. TRPA1 is expressed in sensory neurons and is involved in the perception of pain, inflammation, and other sensory stimuli. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to activate TRPA1 in a dose-dependent manner and elicit robust calcium influx in TRPA1-expressing cells. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been used to study the role of TRPA1 in nociception, inflammation, and other physiological processes.
Wirkmechanismus
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming domain. This modification leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes.
Biochemical and physiological effects:
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to elicit robust calcium influx in TRPA1-expressing cells. This influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been shown to induce nociceptive behaviors in mice, suggesting that it is a potent activator of TRPA1 in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide is its potency as a TRPA1 activator. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can elicit robust calcium influx in TRPA1-expressing cells at low concentrations, making it a useful tool for studying the TRPA1 ion channel. However, 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to have off-target effects on other ion channels, such as TRPV1 and TRPV4, which may limit its specificity in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more specific TRPA1 activators that do not have off-target effects on other ion channels. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as metabolism and immune function. Additionally, the development of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide-based therapeutics for the treatment of pain and inflammation is an area of active research.
Synthesemethoden
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can be synthesized using a multistep reaction starting from 3-chloro-2-methylphenol and 2-nitrobenzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the furan ring. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-12(5-4-6-13(11)19)16-9-10-17(25-16)18(22)20-14-7-2-3-8-15(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAIKZALRGZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)

![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)